1-(4-Chlorophenyl)-2-(isopropylamino)ethanol

β-adrenergic receptor partial agonism intrinsic sympathomimetic activity

1-(4-Chlorophenyl)-2-(isopropylamino)ethanol (CAS 23299-13-0), also designated (±)-p-chloroisoproterenol, is a synthetic monochlorinated phenylethanolamine derivative belonging to the β-adrenergic receptor ligand class. It is formally a ring-chlorinated analog of the prototypical β-agonist isoproterenol, in which the 3,4-dihydroxy (catechol) substitution pattern is replaced by a single chlorine atom at the para position of the phenyl ring.

Molecular Formula C11H16ClNO
Molecular Weight 213.7 g/mol
CAS No. 23299-13-0
Cat. No. B1358532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-2-(isopropylamino)ethanol
CAS23299-13-0
Molecular FormulaC11H16ClNO
Molecular Weight213.7 g/mol
Structural Identifiers
SMILESCC(C)NCC(C1=CC=C(C=C1)Cl)O
InChIInChI=1S/C11H16ClNO/c1-8(2)13-7-11(14)9-3-5-10(12)6-4-9/h3-6,8,11,13-14H,7H2,1-2H3
InChIKeyODPACOSFGOJIQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-2-(isopropylamino)ethanol (CAS 23299-13-0): Core Identity and Pharmacological Class for Procurement Evaluation


1-(4-Chlorophenyl)-2-(isopropylamino)ethanol (CAS 23299-13-0), also designated (±)-p-chloroisoproterenol, is a synthetic monochlorinated phenylethanolamine derivative belonging to the β-adrenergic receptor ligand class. It is formally a ring-chlorinated analog of the prototypical β-agonist isoproterenol, in which the 3,4-dihydroxy (catechol) substitution pattern is replaced by a single chlorine atom at the para position of the phenyl ring [1]. The compound possesses a molecular formula of C₁₁H₁₆ClNO (MW = 213.70 g/mol), a computed LogP of 2.76, and a topological polar surface area (tPSA) of 32.26 Ų . Historically investigated as a partial β-adrenergic agonist with intrinsic sympathomimetic activity (ISA), p-chloroisoproterenol serves as a key pharmacological probe for discriminating partial from full agonist behavior at adrenergic receptors and is employed as a reference standard in β-adrenoceptor subtype characterization studies [2][3].

Why 1-(4-Chlorophenyl)-2-(isopropylamino)ethanol Cannot Be Interchanged with Closely Related Chlorinated Phenylethanolamines


Although several monochlorinated phenylethanolamines share the identical molecular formula C₁₁H₁₆ClNO, the position of the chlorine substituent on the aromatic ring dictates fundamentally different pharmacological profiles. The para-chloro isomer (CAS 23299-13-0) functions as a well-characterized partial β-adrenergic agonist with an experimentally determined partial agonist dissociation constant (Kp) of 175–195 nM at cardiac β-adrenoceptors [1][2], whereas the ortho-chloro positional isomer (clorprenaline, CAS 3811-25-4) is a clinically utilized, selective β₂-adrenoceptor full agonist and bronchodilator [3]. Furthermore, the addition of a second chlorine substituent to generate the 3,4-dichloro analog (dichloroisoproterenol, CAS 59-31-4) increases β-adrenoceptor affinity approximately 11-fold (Kd ≈ 17 nM vs. ≈ 195 nM) and shifts functional behavior toward mixed partial agonism/inverse agonism [4][5]. These quantitative differences in receptor affinity, intrinsic efficacy, and subtype selectivity render generic substitution among in-class chlorinated phenylethanolamines scientifically invalid for any experiment requiring defined pharmacological control.

Quantitative Differential Evidence for 1-(4-Chlorophenyl)-2-(isopropylamino)ethanol Against Key Comparators


Partial Agonist Dissociation Constant (Kp) at Cardiac β-Adrenoceptors: p-Chloroisoproterenol vs. Isoproterenol and Dichloroisoproterenol

(±)-p-Chloroisoproterenol (CAS 23299-13-0) acts as a partial agonist at cardiac β-adrenoceptors, with a partial agonist dissociation constant (Kp) determined by the Kaumann method of 1.75 × 10⁻⁷ M (175 nM) in kitten right atria and 1.84 × 10⁻⁷ M (184 nM) in guinea-pig right atria [1]. In a separate study using cell-free myocardial membrane particles, the apparent equilibrium dissociation constant (-log Kd) was determined as 6.71, corresponding to Kd ≈ 1.95 × 10⁻⁷ M (195 nM) [2]. By contrast, the parent compound (-)-isoproterenol is a full agonist with EC₅₀ values of 0.84–3 nM at the human β₂-adrenoceptor [3], and the 3,4-dichloro analog (dichloroisoproterenol) exhibits a higher affinity with -log Kd = 7.77 (Kd ≈ 17 nM) [2].

β-adrenergic receptor partial agonism intrinsic sympathomimetic activity cardiac pharmacology

Lipophilicity Differentiation by Chlorine Substitution Position: para-Cl (CAS 23299-13-0) vs. ortho-Cl (Clorprenaline, CAS 3811-25-4)

The position of the chlorine substituent on the phenyl ring produces a significant difference in computed lipophilicity between the two monochlorinated positional isomers. 1-(4-Chlorophenyl)-2-(isopropylamino)ethanol (para-Cl) has a computed LogP of 2.76 , whereas its ortho-chloro isomer clorprenaline (1-(2-chlorophenyl)-2-(isopropylamino)ethanol) has reported LogP values ranging from 1.98 to 2.18 [1]. Both compounds share identical molecular weight (213.70 g/mol), molecular formula (C₁₁H₁₆ClNO), and tPSA (32.26 Ų). The ΔLogP of +0.58 to +0.78 units for the para-isomer corresponds to an approximately 3.8- to 6.0-fold higher theoretical octanol-water partition coefficient.

lipophilicity positional isomerism physicochemical property ADME prediction

Functional β₂-Adrenoceptor Agonist Potency: p-Chloroisoproterenol vs. Isoproterenol in Human β₂-AR cAMP Assay

In a recombinant human β₂-adrenoceptor functional assay measuring intracellular cAMP accumulation in H292 cells, (±)-p-chloroisoproterenol exhibited an EC₅₀ of 3.16 × 10³ nM (3.16 µM) [1]. In contrast, the full agonist (-)-isoproterenol displays EC₅₀ values of 0.84–3 nM at the human cloned β₂-adrenoceptor expressed in CHO cells under comparable cAMP measurement conditions [2]. This represents an approximately 1,000- to 3,800-fold reduction in functional potency for the monochlorinated analog relative to the catechol parent compound.

β₂-adrenoceptor cAMP accumulation functional assay agonist potency

Affinity Ranking Among Clinically and Historically Significant β-Adrenoceptor Ligands: Quantitative Rank-Order Position

In a comprehensive head-to-head comparison of 15 β-adrenoceptor ligands tested under identical conditions—cell-free membrane particles from kitten ventricular myocardium measuring competitive inhibition of catecholamine-stimulated adenylyl cyclase—the apparent equilibrium dissociation constants expressed as -log molar Kd were as follows: (-)-KL 255 (9.39) > (±)-pindolol (8.99) > (-)-oxprenolol (8.89) > (±)-propranolol (8.55) > (±)-alprenolol (8.38) > (-)-dichloroisoproterenol (7.77) > (±)-Kö 592 (7.59) > (±)-pronethanol (7.28) > **(±)-p-chloroisoproterenol (6.71)** > (±)-INPEA (6.05) > (±)-practolol (5.97) > (±)-sotalol (5.90) > (±)-methoxamine (5.06) [1]. p-Chloroisoproterenol ranks 9th of 13 β-blocker/partial agonist ligands, situated between pronethanol (Kd ≈ 52 nM) and INPEA (Kd ≈ 891 nM), with intermediate affinity.

structure-activity relationship β-blocker affinity ranking adenylyl cyclase receptor pharmacology

Monochloro vs. Dichloro Substitution: Quantitative SAR of Chlorine Atom Count on β-Adrenoceptor Affinity

The progressive addition of chlorine atoms to the phenyl ring of the phenylethanolamine scaffold produces a non-linear effect on β-adrenoceptor affinity. The monochloro para-substituted compound (p-chloroisoproterenol) exhibits a -log Kd of 6.71 (Kd ≈ 195 nM), whereas the 3,4-dichloro analog (dichloroisoproterenol) shows a -log Kd of 7.77 (Kd ≈ 17 nM), representing an 11.5-fold increase in affinity [1]. In a functional guinea-pig atrial assay, dichloroisoproterenol inhibits the β₁-adrenoceptor with an IC₅₀ of 115 nM [2]. At the β₂-adrenoceptor, dichloroisoproterenol exhibits stochastic switching between weak partial agonist and weak inverse agonist behavior depending on receptor desensitization state, whereas p-chloroisoproterenol consistently functions as a partial agonist [3]. This demonstrates that the second chlorine atom (at the meta position) is a critical molecular determinant for both enhanced binding affinity and altered intrinsic efficacy.

structure-activity relationship halogen substitution chlorinated phenylethanolamine receptor affinity

Defined Research and Industrial Application Scenarios for 1-(4-Chlorophenyl)-2-(isopropylamino)ethanol Based on Quantitative Differentiation Evidence


β-Adrenoceptor Partial Agonist Reference Standard for Pharmacological Mechanistic Studies

Use (±)-p-chloroisoproterenol as a well-characterized partial agonist reference compound in β-adrenoceptor signaling studies. Its experimentally determined Kp of 175–195 nM in cardiac tissue [1] and EC₅₀ of 3.16 µM at recombinant human β₂-AR [2] provide quantitatively defined benchmarks for calibrating partial agonist behavior. This is essential for experiments requiring discrimination between full agonism (isoproterenol, EC₅₀ ≈ 0.84–3 nM), partial agonism (p-chloroisoproterenol), and antagonism (propranolol, Kd ≈ 2.8 nM) within a single receptor system [3].

Physicochemical Probe for Positional Isomer-Dependent Membrane Partitioning Studies

Exploit the LogP differential between the para-chloro isomer (LogP = 2.76) and the ortho-chloro isomer clorprenaline (LogP = 1.98–2.18) to investigate how chlorine ring position affects membrane permeability, subcellular distribution, and passive diffusion kinetics. This isomer pair, sharing identical molecular formula (C₁₁H₁₆ClNO), molecular weight (213.70), and tPSA (32.26 Ų), isolates lipophilicity as the sole variable, enabling clean structure-property relationship studies.

Chlorine Substitution SAR Tool in β-Adrenoceptor Drug Discovery Programs

Employ p-chloroisoproterenol as the monochloro reference point within a halogen-substitution SAR series spanning non-halogenated (isoproterenol), monochloro-para, monochloro-ortho (clorprenaline), and dichloro (dichloroisoproterenol) analogs. The quantitative affinity rank-order data from Kaumann and Birnbaumer (1974) [3] and the differential functional data from BindingDB [2][4] provide a validated framework for interpreting the impact of halogen count and position on β-adrenoceptor binding energy and intrinsic efficacy.

Calibration Ligand for β-Adrenoceptor Binding Assay Validation and Quality Control

Incorporate p-chloroisoproterenol as a moderate-affinity calibration standard in radioligand binding or fluorescence-based competition assays for β-adrenoceptors. Its intermediate Kd of ~195 nM [3] positions it between high-affinity ligands (propranolol, Kd ~2.8 nM) and low-affinity ligands (sotalol, Kd ~1,259 nM), enabling robust assay window validation and Z'-factor determination across a broad affinity range within a single experimental run.

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